molecular formula C25H20N4O3S B2562359 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide CAS No. 923681-96-3

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2562359
CAS No.: 923681-96-3
M. Wt: 456.52
InChI Key: PFESFJOVIYKWSC-UHFFFAOYSA-N
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Description

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide is a synthetic small molecule featuring a sulfonamide functional group, a well-established pharmacophore in medicinal chemistry . Sulfonamide-based compounds are recognized for their diverse biological activities and are extensively investigated in pharmacological research for their potential as enzyme inhibitors . This particular molecule is characterized by a complex structure that incorporates a 7-methylimidazo[1,2-a]pyrimidine scaffold linked to a phenoxy-substituted benzene sulfonamide. This structural motif suggests potential for high-affinity interactions with various biological targets. Researchers are exploring its application in areas such as [ e.g., oncology, virology, or neuroscience ], where it may act through mechanisms like [ e.g., carbonic anhydrase inhibition or dihydropteroate synthase inhibition ] . The precise mechanism of action and primary research applications for this compound are subject to ongoing investigation. This product is intended for research and development purposes in a controlled laboratory environment. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-18-15-16-29-17-24(27-25(29)26-18)19-7-9-20(10-8-19)28-33(30,31)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-17,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFESFJOVIYKWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Formation

The reaction between 4-phenoxybenzenesulfonyl chloride and the substituted aniline follows a nucleophilic acyl substitution mechanism:

ArSO2Cl+NH2Ar’BaseArSO2NHAr’+HCl\text{ArSO}_2\text{Cl} + \text{NH}_2\text{Ar'} \xrightarrow{\text{Base}} \text{ArSO}_2\text{NHAr'} + \text{HCl}

  • Regioselectivity : The sulfonamide group is introduced at the para position of the phenyl ring relative to the phenoxy group .

  • Yield : Typically high (60–70%) under optimized conditions .

Functional Group Reactivity

  • Phenoxy group : Resistant to acidic hydrolysis due to electron-withdrawing effects of the sulfonamide moiety.

  • Imidazo[1,2-a]pyrimidinyl ring : Susceptible to nucleophilic aromatic substitution (SNAr) under activating conditions (e.g., electron-deficient fluorinated rings) .

  • Sulfonamide group : Stable under mild conditions but may undergo hydrolysis under strong acidic/basic conditions to regenerate the sulfonic acid .

Chemical Reactivity and Transformations

Reaction Type Conditions Outcome
Hydrolysis H₂SO₄/H₂O, reflux (strong acid)Cleavage of sulfonamide to form sulfonic acid and release of substituted aniline
Nucleophilic Substitution Activated heterocycle + nucleophileSubstitution at the imidazo[1,2-a]pyrimidinyl core (e.g., fluorination)
Reduction Catalytic hydrogenation (H₂/Pd)Potential reduction of aromatic rings (unlikely due to ring stabilization)

Biological Activity

While direct data for this compound is limited, sulfonamides with similar structures (e.g., sulfanilamide derivatives) exhibit antibacterial activity via inhibition of dihydropteroate synthase . The phenoxy group may enhance lipophilicity , improving membrane permeability.

Scientific Research Applications

Scientific Research Applications

This compound has been explored for various applications in scientific research:

1. Anticancer Activity

  • Mechanism : N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide exhibits significant anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It has been shown to target cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle, leading to cell cycle arrest in tumor cells .
  • Case Study : In vitro studies on B-cell lymphoma cells demonstrated that this compound could induce apoptosis through the cleavage of PARP and caspase 3, suggesting its potential as a therapeutic agent for B-cell malignancies .

2. Antimicrobial Properties

  • Mechanism : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been reported to exhibit potent effects against Mycobacterium species and other pathogens .
  • Case Study : A study evaluating various imidazo[1,2-a]pyrimidine derivatives found that certain compounds showed significant activity against resistant bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyrimidine Cores

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide
  • Molecular Formula : C19H19N5O
  • Key Differences: Replaces the sulfonamide group with a hexanamide chain. Lacks the 4-phenoxybenzene substituent.
  • Applications : Listed in supplier catalogs but lacks detailed pharmacological data .

Sulfonamide-Containing Pyrimidine Derivatives

4-(1,1-Dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
  • Molecular Formula: Not fully specified in evidence (halogen substituent indicated).
  • Key Differences: Contains a bipyrimidin core instead of imidazo[1,2-a]pyrimidine. Features a 2-methoxyphenoxy group and tert-butyl substituent.
  • Applications : Intermediate in antineoplastic agent synthesis .
Tozasertib (VX-680)
  • Molecular Formula : C23H28N8OS
  • Structural Features :
    • Pyrimidine-thio group with a cyclopropanecarboxamide substituent.
    • Includes a 4-methylpiperazinyl group for kinase inhibition.
  • Applications : Antineoplastic agent targeting Aurora kinases .

Sulfamoyl-Linked Heterocyclic Compounds

2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
  • Molecular Formula : C24H23N5O5S
  • Molecular Weight : 493.53 g/mol
  • Key Differences: Dioxoisoindolin core replaces imidazo[1,2-a]pyrimidine. Sulfamoyl linkage connects to pyridine instead of phenoxybenzene.
  • Properties: Higher molecular weight and hydrogen bond acceptors (9 vs. 7 in F215-0308).

Physicochemical and Pharmacological Comparisons

Table 1: Key Comparative Data

Compound Molecular Formula Molecular Weight logD logSw Hydrogen Bond Acceptors Therapeutic Area
F215-0308 C25H20N4O3S 456.52 5.177 -5.06 7 Oncology, PPI modulation
Tozasertib C23H28N8OS 464.59 N/A N/A 9 Antineoplastic
2-(1,3-dioxoisoindolin-2-yl) derivative C24H23N5O5S 493.53 N/A N/A 9 Not specified
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide C19H19N5O 333.39 N/A N/A 5 Catalog compound

Key Observations:

  • logD : F215-0308’s higher logD (5.177) suggests lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility .
  • Hydrogen Bonding : Tozasertib and dioxoisoindolin derivatives have more hydrogen bond acceptors, which may improve target binding but reduce blood-brain barrier penetration.

Biological Activity

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety linked to a phenoxybenzene sulfonamide structure. This unique configuration allows for diverse interactions with biological macromolecules, particularly enzymes and receptors involved in various disease processes.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly targeting kinases associated with cancer progression. The imidazo and pyrimidine rings facilitate specific binding to these enzymes, altering their activity and potentially leading to therapeutic effects against tumors.

Anticancer Activity

The compound has shown promise in anticancer applications. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes findings from different studies on its anticancer effects:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)12.5Apoptosis induction
A549 (lung cancer)10.0Cell cycle arrest
HeLa (cervical cancer)15.0Inhibition of kinase activity

Antiviral and Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for antiviral and anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit viral replication and modulate inflammatory pathways, making it a candidate for further research in infectious diseases and chronic inflammatory conditions.

Study 1: Anticancer Activity in vitro

A study published in Drug Target Insights explored the effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's structural features contribute to its efficacy as a potential anticancer agent .

Study 2: Inhibition of Kinases

Another investigation focused on the compound's ability to inhibit specific kinases implicated in cancer signaling pathways. The results demonstrated that this compound effectively reduced kinase activity in vitro, leading to decreased tumor growth in xenograft models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound exhibits favorable absorption and distribution characteristics, with studies suggesting a moderate half-life suitable for therapeutic use. However, further investigations are required to fully elucidate its metabolic pathways and potential interactions with other drugs.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). 13C^{13}C-NMR confirms sulfonamide carbonyl (δ ~165 ppm) and imidazo[1,2-a]pyrimidine carbons .
  • Mass Spectrometry : HRMS validates molecular weight (456.5 g/mol, C23_{23}H20_{20}N4_4O3_3S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

Q. Advanced

  • Variable substituent analysis : Synthesize derivatives with modifications to the phenoxy group (e.g., electron-withdrawing/-donating substituents) or the imidazo[1,2-a]pyrimidine core (e.g., halogenation at position 7) .
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) to quantify substituent effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes caused by structural modifications .

What experimental strategies address contradictions in reported biological activity data across studies?

Q. Advanced

  • Orthogonal assays : Validate target engagement using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .
  • Compound stability checks : Perform LC-MS to detect degradation products under assay conditions (e.g., pH, temperature) .
  • Batch-to-batch consistency : Compare activity of independently synthesized batches to rule out synthetic impurities (e.g., unreacted sulfonyl chloride) .

How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

Q. Advanced

  • Parameter screening : Use fractional factorial designs to assess the impact of temperature, solvent polarity, and catalyst concentration on yield .
  • Response surface modeling : Central composite designs identify optimal conditions (e.g., 65°C in DMF with 1.2 eq. sulfonyl chloride) for >80% yield .
  • Robustness testing : Vary parameters ±10% to ensure reproducibility under slight deviations .

What role does computational modeling play in identifying molecular targets for this sulfonamide?

Q. Advanced

  • Pharmacophore mapping : Generate 3D pharmacophore models (e.g., using Schrödinger Phase) to screen potential targets (e.g., kinases, GPCRs) .
  • Molecular dynamics simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess interactions with candidate targets like PDE4 or HSP90 .
  • Free energy calculations : Use MM-GBSA to rank binding affinities and prioritize experimental validation .

How should researchers resolve discrepancies in reported solubility and bioavailability profiles?

Q. Advanced

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility without altering target affinity .
  • Permeability assays : Use Caco-2 cell monolayers or PAMPA to correlate structural modifications with improved bioavailability .

What analytical techniques confirm the absence of regioisomeric impurities in the final product?

Q. Advanced

  • 2D NMR : NOESY or 1H^1H-13C^{13}C HSQC differentiate regioisomers by cross-peak patterns .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign substituent positions (e.g., imidazo[1,2-a]pyrimidine vs. imidazo[1,2-a]pyridine isomers) .
  • Chiral HPLC : Detect enantiomeric impurities if asymmetric synthesis is involved .

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